ROMK1 Thallium‑Flux Potency – 6.1‑Fold Superiority Over Patent Example 95
In a thallium‑flux assay performed on human ROMK1 expressed in HEK293 cells, the title compound (US9073882 Example 38) inhibited the channel with an IC₅₀ of 49 nM, whereas patent Example 95 (CHEMBL2146871) exhibited an IC₅₀ of 300 nM [1]. This represents a 6.1‑fold potency advantage for the title compound and is the largest intra‑assay potency differential reported within the patent family that shares a common squaraine core.
| Evidence Dimension | ROMK1 inhibitory potency (IC₅₀) in thallium-flux assay |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | US9073882 Example 95 (CHEMBL2146871); IC₅₀ = 300 nM |
| Quantified Difference | 6.1-fold lower IC₅₀ (higher potency) for the title compound |
| Conditions | Human ROMK1 expressed in HEK293 cells; thallium-flux readout after 30 min incubation |
Why This Matters
For procurement decisions, the 6.1-fold potency gap means that 6× less compound is required to achieve the same level of ROMK1 blockade, directly reducing cost per assay plate and minimizing vehicle-related artifacts in screening cascades.
- [1] BindingDB BDBM50391781 (target) and BDBM50391768 (comparator). US9073882, 38 vs 95. Thallium flux assay in HEK293 cells. View Source
